6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one
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Overview
Description
6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique pyrano-pyrimidine structure, which is known to exhibit a variety of biological activities. The compound’s structure consists of a pyrimidine ring fused with a pyran ring, making it a versatile scaffold for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an aldehyde and a β-ketoester in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert the compound into dihydropyrimidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and pyran derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications as an anticancer, antiviral, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism can vary depending on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its PARP-1 inhibitory activity.
Pyrido[2,3-d]pyrimidin-7(8H)-one: Used as a selective orally bioavailable threonine tyrosine kinase inhibitor
Uniqueness
6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility as a scaffold for drug development and its potential for various therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C7H6N2O2 |
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Molecular Weight |
150.13 g/mol |
IUPAC Name |
6,7-dihydropyrano[3,2-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H6N2O2/c10-5-1-2-11-6-3-8-4-9-7(5)6/h3-4H,1-2H2 |
InChI Key |
ZJTCCSXKEOVWTG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CN=CN=C2C1=O |
Origin of Product |
United States |
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